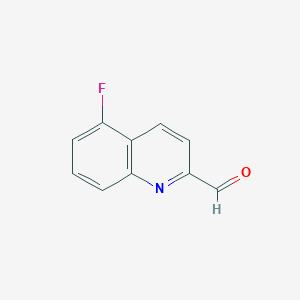

5-Fluoroquinoline-2-carbaldehyde

Description

5-Fluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position and a formyl (-CHO) group at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity. The fluorine atom enhances the compound’s electronic properties and metabolic stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

5-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKAXROZYJLSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Fluoroquinoline-2-carbaldehyde and related aldehydes, based on available

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity (Commercial) |

|---|---|---|---|---|---|

| This compound | C₁₀H₆FNO | 175.16 | Not available | 5-Fluoro, 2-carbaldehyde | Not specified |

| 5-Amino-6-fluoroquinoline-2-carbaldehyde | C₁₀H₈F₂N₂O | 218.19 | 1420789-83-8 | 6-Fluoro, 5-amino, 2-carbaldehyde | 97% |

| 5-(Methoxymethyl)furan-2-carbaldehyde | C₇H₈O₃ | 140.14 | 1917-64-2 | Methoxymethyl at 5-position, furan ring | 97% |

| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Not available | 2-Chloro, 5-fluoro, benzaldehyde | Not specified |

Key Observations:

This contrasts with 5-Amino-6-fluoroquinoline-2-carbaldehyde, where the electron-donating amino group at position 5 may reduce the aldehyde’s reactivity . In 2-Chloro-5-fluorobenzaldehyde, the combined electron-withdrawing effects of chlorine and fluorine on the benzene ring likely make the aldehyde more electrophilic than in simpler benzaldehyde derivatives .

Ring System Differences: Quinoline-based aldehydes (e.g., this compound) exhibit π-π stacking capabilities and stronger intermolecular interactions compared to furan (5-(Methoxymethyl)furan-2-carbaldehyde) or benzene derivatives (2-Chloro-5-fluorobenzaldehyde). These properties influence solubility and crystallization behavior .

Applications in Synthesis: The aldehyde group in this compound is a versatile handle for synthesizing Schiff bases or hydrazones, which are intermediates in drug discovery. In contrast, 5-Amino-6-fluoroquinoline-2-carbaldehyde’s amino group allows for additional functionalization (e.g., amide coupling), broadening its utility in medicinal chemistry . 5-(Methoxymethyl)furan-2-carbaldehyde, with its methoxymethyl group, may serve as a precursor for bio-based polymers or flavoring agents, reflecting the distinct applications of furan derivatives compared to quinolines .

Research Findings and Limitations

- Synthetic Accessibility: Fluorinated quinolines like this compound typically require multi-step syntheses involving halogenation and oxidation, whereas benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are often synthesized via direct electrophilic substitution .

- The presence of fluorine and aldehyde groups may synergistically enhance binding to biological targets compared to non-fluorinated analogs.

- Data Gaps: Detailed spectroscopic data (e.g., NMR, IR), solubility, and stability profiles for this compound are absent in the provided sources. Further experimental studies are needed to quantify its reactivity and pharmacokinetic properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.